2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole

Medicinal Chemistry Organic Synthesis Property Prediction

Researchers sourcing reactive indole intermediates often encounter N-arylation side reactions with unprotected analogs. 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole directly addresses this issue: the N-methoxy group electronically deactivates the indole nitrogen, suppressing undesired side reactions during Pd-catalyzed cross-coupling [Local Evidence]. Key benefits: - C-2 bromoalkene handle enables construction of diverse 2-alkenyl-indole libraries. - Computed XLogP3-AA of 4.0 & TPSA 14.2 Ų offer a predictable lipophilicity/H-bond profile for lead optimization [Local Evidence]. - Orthogonal reactivity supports sequential functionalization for PROTAC synthesis. Offered with verified purity and ready-to-ship stock for fast-track synthesis projects.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 919119-83-8
Cat. No. B12621741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole
CAS919119-83-8
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCON1C2=CC=CC=C2C=C1CC(=C)Br
InChIInChI=1S/C12H12BrNO/c1-9(13)7-11-8-10-5-3-4-6-12(10)14(11)15-2/h3-6,8H,1,7H2,2H3
InChIKeyYRQBAYWZQZTSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole (CAS 919119-83-8): A Defined Heterocyclic Building Block for Selective Synthesis


2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole (CAS 919119-83-8) is a synthetic indole derivative characterized by a 2-bromoprop-2-en-1-yl substituent at the C-2 position and a methoxy group at the N-1 position of the indole core [1]. This compound, with a molecular formula of C12H12BrNO and a molecular weight of 266.13 g/mol, is primarily utilized as a reactive intermediate in medicinal chemistry and organic synthesis [1]. Its structure incorporates both a bromoalkene handle for cross-coupling and an N-methoxy moiety that modulates electronic properties, differentiating it from simpler indole building blocks.

Why Close Analogs of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole Cannot Guarantee Equivalent Reactivity or Physicochemical Outcomes


Interchanging 2-(2-bromoprop-2-en-1-yl)-1-methoxy-1H-indole with its closest analogs, such as 1-(2-bromoprop-2-en-1-yl)-1H-indole (CAS 94356-92-0) or regioisomeric 2-(3-bromoprop-1-en-2-yl)-6-methoxy-1H-indole, risks altering key reaction parameters. The N-1 methoxy group in the target compound directly influences the electron density of the indole ring, impacting its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions differently than the des-methoxy comparator [1]. Similarly, positional isomerism of the bromopropenyl group shifts the site of bond activation, affecting both synthetic outcomes and downstream molecular properties. These differences preclude simple substitution without experimental validation.

Quantitative Evidence of Differentiation for 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole (919119-83-8)


Molecular Weight and Formula Distinction Against the Des-Methoxy Analog 1-(2-Bromoprop-2-en-1-yl)-1H-indole

The target compound possesses a molecular weight of 266.13 g/mol and formula C12H12BrNO, compared to 236.1 g/mol (C11H10BrN) for the des-methoxy analog 1-(2-bromoprop-2-en-1-yl)-1H-indole . This represents a mass increase of approximately 30 g/mol, attributable to the N-methoxy substituent. This difference directly influences purification parameters such as chromatographic retention times and mass spectrometric ionization efficiencies.

Medicinal Chemistry Organic Synthesis Property Prediction

Lipophilicity Modulation (XLogP3-AA) Compared to the Des-Methoxy Analog

The target compound has a computed XLogP3-AA of 4.0, a quantitative measure of its lipophilicity [1]. In contrast, the des-methoxy positional isomer 1-(2-bromoprop-2-en-1-yl)-1H-indole is estimated to have a lower logP value of approximately 3.0-3.2 based on class-level inference for N-alkyl versus N-methoxy indoles. This ~0.8-1.0 log unit difference can significantly affect partitioning behavior in biphasic reactions and biological membrane permeability in cell-based assays.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Number Distinction

The target compound's TPSA is 14.2 Ų and it contains one hydrogen bond acceptor, arising from the methoxy oxygen [1]. The comparator 1-(2-bromoprop-2-en-1-yl)-1H-indole, lacking the oxygen atom, has a predicted TPSA of approximately 4.9 Ų and zero H-bond acceptors. This quantitative difference in polar surface area can directly affect solubility parameters and intermolecular interactions in both chemical synthesis and biological assays.

Computational Chemistry Drug-Likeness Molecular Descriptors

Boiling Point Difference as a Proxy for Purification and Handling Utility

The target compound exhibits a predicted boiling point of 347.6±44.0 °C at 760 mmHg and a predicted density of 1.35±0.1 g/cm³ . While analogous data are not publicly available for the des-methoxy comparator, the significant molecular weight and polar surface area differences described above predict a corresponding shift in boiling point for the comparator, which would affect distillation purification strategies. The higher boiling point of the target compound implies lower volatility, which can be advantageous for reaction safety and solvent-free handling protocols.

Process Chemistry Purification Physical Properties

Optimal Application Scenarios Based on Evidenced Differentiation for 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole


Synthesis of 2-Substituted Indole Libraries via Suzuki-Miyaura Cross-Coupling with Unique Electronic Bias

The bromoalkene group at the C-2 position of 2-(2-bromoprop-2-en-1-yl)-1-methoxy-1H-indole provides a reactive handle for palladium-catalyzed cross-coupling reactions to construct diverse 2-alkenyl-indole libraries. The N-methoxy group electronically deactivates the indole nitrogen, reducing undesired N-arylation side reactions that can occur with N-H indole analogs [1], offering a cleaner reaction profile compared to the unprotected comparator.

Medicinal Chemistry Scaffold Decoration Requiring Defined LogP and Polar Surface Area Parameters

In lead optimization campaigns where controlling lipophilicity (target logP ~4) and introducing a single H-bond acceptor is critical for balancing potency and pharmacokinetic properties, the computed XLogP3-AA of 4.0 and TPSA of 14.2 Ų of this compound provide a predictable starting point [1]. The des-methoxy analog (estimated logP ~3) would require additional lipophilic substitution to achieve the same profile, increasing synthetic step count.

Development of Indole-Based PROTAC Linkers or Bioconjugation Handles

The presence of a distinct bromoalkene moiety at the 2-position, combined with the N-methoxy masking group, allows for sequential functionalization strategies. The methoxy group can be selectively removed or exploited as a directing group, enabling orthogonal reactivity that is not accessible with the 1-(2-bromoprop-2-en-1-yl)-1H-indole isomer [1]. This is particularly valuable for constructing heterobifunctional molecules like PROTACs.

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